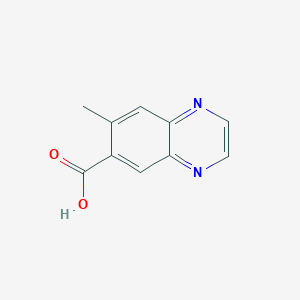

7-Methylquinoxaline-6-carboxylic acid

Beschreibung

Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as a privileged scaffold in medicinal chemistry and material science. researchgate.netipp.pt The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring endow the quinoxaline core with unique electronic properties, making it a versatile building block for the synthesis of a wide array of derivatives. ipp.pt

The significance of quinoxaline scaffolds is underscored by their diverse and potent biological activities. These derivatives have been extensively investigated and have demonstrated a remarkable range of pharmacological effects, including:

Antimicrobial activity: Quinoxalines have shown efficacy against various strains of bacteria, fungi, and viruses. nih.gov Certain synthetic quinoxaline moieties are integral components of antibiotics like echinomycin (B1671085) and levomycin. nih.gov

Anticancer properties: Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer agents, with some exhibiting antitumor and antiproliferative effects. nih.govnih.gov

Antiviral activity: The quinoxaline nucleus is a key feature in compounds showing activity against viruses such as the herpes simplex virus. ipp.pt

Other therapeutic applications: The biological repertoire of quinoxalines extends to anti-inflammatory, antimalarial, antitubercular, and antidepressant activities. nih.gov

Beyond medicinal applications, quinoxaline derivatives are also valuable in the field of material science. They are utilized as electroluminescent materials, organic semiconductors, and components in organic light-emitting diodes (OLEDs) and solar cells, owing to their thermal stability and electronic properties. ipp.pt

Table 1: Selected Biological Activities of Quinoxaline Derivatives

| Biological Activity | Examples of Investigated Applications |

|---|---|

| Antimicrobial | Antibacterial, Antifungal, Antiviral |

| Anticancer | Antitumor, Antiproliferative |

| Anti-inflammatory | Inhibition of inflammatory pathways |

| Antimalarial | Activity against Plasmodium species |

| Antitubercular | Inhibition of Mycobacterium tuberculosis |

| Neurological | Antidepressant, Receptor Antagonism |

Contextualization of Carboxylic Acid Functionalization in Quinoxalines

The functionalization of the quinoxaline scaffold with a carboxylic acid group introduces a key reactive and polar moiety that can significantly influence the molecule's physicochemical and biological properties. The presence of a carboxylic acid group can enhance solubility, provide a site for further chemical modification, and critically, interact with biological targets through hydrogen bonding and ionic interactions. researchgate.netmdpi.com

The synthesis of quinoxaline carboxylic acids often involves the condensation of an o-phenylenediamine (B120857) with a dicarbonyl compound containing a carboxylic acid or a precursor group. mdpi.com The strategic placement of the carboxylic acid group on the quinoxaline ring is crucial for its intended application, as it can modulate the electronic landscape of the entire molecule and thereby its binding affinity to specific receptors or enzymes. nih.gov

In medicinal chemistry, the carboxylic acid functional group is often exploited to mimic endogenous amino acids or to anchor a molecule within the active site of a protein. researchgate.net Research into quinoxaline-2-carboxylic acid derivatives, for instance, has revealed their potential as antimycobacterial agents. nih.govmdpi.comresearchgate.net The synthesis of novel quinoxaline carboxylic acid derivatives is an active area of research, with studies focusing on creating libraries of these compounds for antimicrobial and anticancer screening. nih.govresearchgate.net

Introduction to 7-Methylquinoxaline-6-carboxylic Acid as a Subject of Academic Investigation

Within the vast family of quinoxaline derivatives, this compound has emerged as a compound of specific academic interest. Its structure features a methyl group at the 7-position and a carboxylic acid group at the 6-position of the quinoxaline ring.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 10351-82-3 biosynth.com |

| Molecular Formula | C₁₀H₈N₂O₂ biosynth.com |

| Molecular Weight | 188.18 g/mol biosynth.com |

| Canonical SMILES | CC1=CC2=NC=CN=C2C=C1C(=O)O biosynth.com |

This particular compound has been identified as a benzylic amino acid receptor antagonist. biosynth.com It is known to bind to excitatory amino acid receptors, which are crucial proteins in the central nervous system that are activated by neurotransmitters like glutamate (B1630785) and aspartate. biosynth.com By binding to these receptors, this compound can block their activation, thereby preventing the downstream signaling cascade that leads to neurotransmitter release. biosynth.com This antagonistic activity has been observed to inhibit rat brain activity in vitro at micromolar concentrations. biosynth.com

Furthermore, this compound has demonstrated the ability to inhibit the growth of various microbes, including bacteria, fungi, and yeast, highlighting its potential as a broad-spectrum antimicrobial agent. biosynth.com The combination of its neurological and antimicrobial activities makes this compound a compelling subject for further academic investigation to fully elucidate its therapeutic potential.

Eigenschaften

IUPAC Name |

7-methylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-4-8-9(12-3-2-11-8)5-7(6)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCVFGPARFAYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90777597 | |

| Record name | 7-Methylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90777597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-82-3 | |

| Record name | 7-Methylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90777597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Methylquinoxaline 6 Carboxylic Acid and Its Analogs

Classical and Modern Synthetic Approaches to Quinoxaline (B1680401) Carboxylic Acids

The synthesis of quinoxaline carboxylic acids, including 7-Methylquinoxaline-6-carboxylic acid, is deeply rooted in established condensation reactions, yet has evolved to incorporate modern, more efficient, and selective methodologies.

Condensation Reactions Involving o-Phenylenediamines and α-Dicarbonyl Compounds

The most fundamental and widely utilized method for the synthesis of the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. sapub.org This versatile reaction allows for the introduction of various substituents on both the benzene (B151609) and pyrazine (B50134) rings of the resulting quinoxaline.

In the context of this compound, a plausible and direct synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with an α-keto acid that can provide the carboxylic acid group at the desired position. For instance, reaction with pyruvic acid can lead to the formation of a methyl-substituted quinoxalinone, which can be a precursor to the target molecule. The general reaction scheme for the synthesis of quinoxaline derivatives through this condensation is depicted below:

A general representation of the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound to form a quinoxaline.

A general representation of the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound to form a quinoxaline.The reaction conditions for these condensations can vary significantly, from refluxing in organic solvents like ethanol (B145695) or acetic acid to milder, room-temperature conditions, often facilitated by a catalyst. sphinxsai.com The choice of solvent and catalyst can influence the reaction rate and yield.

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| o-Phenylenediamine, Benzil | Phthalic acid / EtOH:H2O | 2,3-Diphenylquinoxaline | 95 | sphinxsai.com |

| 4-Methyl-o-phenylenediamine, Benzil | Phthalic acid / EtOH:H2O | 6-Methyl-2,3-diphenylquinoxaline | 92 | sphinxsai.com |

| o-Phenylenediamine, Pyruvic acid | HCl / Microwave | 3-Methylquinoxalin-2(1H)-one | - |

Oxidative Transformations for Carboxylic Acid Moiety Formation

The introduction of a carboxylic acid group onto a pre-formed quinoxaline ring is another critical synthetic strategy. This often involves the oxidation of a suitable precursor, such as a methyl or halomethyl group.

While specific examples of the transition metal-catalyzed oxidation of halomethyl quinoxalines to their corresponding carboxylic acids are not extensively documented in readily available literature, this transformation is a well-established process in organic synthesis. Transition metal catalysts, particularly those based on palladium, ruthenium, or copper, are known to facilitate the oxidation of benzylic halides to carboxylic acids. sphinxsai.com This approach would involve the initial synthesis of a 6-halomethyl-7-methylquinoxaline, followed by a catalyzed oxidation step. The reactivity of chloroquinoxalines in various transition metal-catalyzed cross-coupling reactions suggests their suitability as substrates for such transformations. sphinxsai.com

Achieving the desired substitution pattern, such as in this compound, necessitates regioselective synthetic methods. The regioselectivity of the initial condensation reaction is often dictated by the substitution pattern of the o-phenylenediamine and the nature of the α-dicarbonyl compound. For instance, the reaction of an unsymmetrically substituted o-phenylenediamine with an unsymmetrical α-dicarbonyl compound can lead to a mixture of regioisomers.

Furthermore, regioselective oxidation of a dimethyl-substituted quinoxaline could potentially be employed. For example, starting with 6,7-dimethylquinoxaline, a selective oxidation of the methyl group at the 6-position would be required. This selectivity can be influenced by steric and electronic factors, as well as the choice of oxidizing agent and reaction conditions. Biocatalytic approaches have shown promise in the selective oxidation of methyl groups on heterocyclic rings, offering a potential green and highly selective route. For example, the biocatalytic oxidation of 2-methylquinoxaline (B147225) to 2-quinoxalinecarboxylic acid has been reported. researchgate.net

Green Chemistry Protocols and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives, aiming to reduce the environmental impact of chemical processes. nih.gov

Aqueous Media and Solvent-Free Methodologies

A significant advancement in green quinoxaline synthesis is the use of aqueous media or solvent-free conditions. sphinxsai.com These methods eliminate the need for volatile and often toxic organic solvents. The condensation of o-phenylenediamines and α-dicarbonyl compounds has been successfully carried out in water, often with the aid of a catalyst, to produce quinoxalines in high yields. sphinxsai.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields. e-journals.injocpr.comdigitellinc.comudayton.eduscispace.com The use of microwave irradiation in solvent-free conditions represents a particularly environmentally benign approach. scispace.com

| Reaction | Conditions | Advantages | Reference |

| Condensation of o-phenylenediamine and benzil | Phthalic acid / EtOH:H2O, room temp. | Use of a green solvent system, mild conditions | sphinxsai.com |

| Condensation of diamines and dicarbonyls | Microwave, solvent-free | Rapid reaction times, high yields, cleaner process | e-journals.in |

| Condensation of o-phenylenediamines and 1,2-diketones | MgBr2·OEt2 / Microwave | Efficient, catalyst can be recycled | jocpr.com |

Microwave-Assisted and Ultrasonic Techniques

Modern synthetic chemistry has increasingly adopted energy-efficient and time-saving methodologies, with microwave irradiation and ultrasonic techniques emerging as powerful tools for accelerating organic reactions. scielo.br The synthesis of quinoxaline derivatives, including carboxylic acid analogs, has significantly benefited from these technologies, which often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. e-journals.inderpharmachemica.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the condensation reaction between diamines and dicarbonyl compounds, a fundamental method for constructing the quinoxaline scaffold. e-journals.injocpr.com For instance, the synthesis of various quinoxaline derivatives, including quinoxaline-6-carboxylic acid, has been achieved in excellent yields (80-90%) within a remarkably short reaction time of just 3.5 minutes under microwave irradiation, often in solvent-free media or with a minimal amount of a high-boiling solvent like DMSO. e-journals.in This environmentally benign approach not only accelerates the reaction but also simplifies the work-up process. e-journals.in The application of microwaves proves to be a safer, cleaner, and more efficient alternative to traditional protocols that often require prolonged heating. derpharmachemica.comnih.gov

Ultrasonic Techniques: Ultrasonic-assisted synthesis employs sound waves with frequencies above the range of human hearing (~20 kHz) to induce cavitation in the reaction medium. The formation, growth, and collapse of these cavitation bubbles generate localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. scielo.br This method has been described as a highly efficient and facile approach for synthesizing quinoxaline derivatives through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Reactions are often carried out at room temperature in solvents like ethanol, affording products in good to excellent yields (80-99%) in significantly reduced time frames. scielo.br Compared to traditional methods requiring refluxing in ethanol or acetic acid, ultrasound irradiation is more convenient and proceeds under milder conditions. scielo.br The development of catalyst-free protocols under ultrasound irradiation further highlights the "green" aspect of this technique in quinoxaline synthesis. scielo.brresearchgate.net

The table below summarizes findings from studies on these advanced synthetic methods.

| Technique | Reactants | Conditions | Product Example | Yield | Time | Reference |

| Microwave | Diamines & Dicarbonyls | DMSO or Solvent-free | Quinoxaline-6-carboxylic acid | 80-90% | 3.5 min | e-journals.in |

| Microwave | o-Phenylenediamines & 1,2-Diketones | MgBr₂·OEt₂ catalyst | Substituted Quinoxalines | 80-85% | 1-2.5 min | jocpr.com |

| Ultrasound | o-Phenylenediamine & Benzil | Ethanol, Room Temp, Catalyst-free | 2,3-Diphenylquinoxaline | 98% | 60 min | scielo.br |

| Ultrasound | α-Bromo ketones & o-Phenylenediamine | Ethanol/NaOH | Substituted Quinoxalines | High | Short |

Derivatization and Functionalization Strategies of Quinoxaline Carboxylic Acids

The carboxylic acid group on the quinoxaline ring is a versatile functional handle that allows for a wide range of chemical transformations. These modifications are crucial for altering the physicochemical properties of the parent molecule and for constructing more complex structures.

Esterification is a fundamental derivatization of quinoxaline carboxylic acids, often performed to protect the carboxylic acid group, improve solubility, or prepare intermediates for further reactions. The most common method involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. For example, 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid has been successfully converted to its corresponding methyl and ethyl esters by treatment with methanol (B129727) or ethanol and a catalytic amount of H₂SO₄. sapub.org Quinoxalinecarboxylic esters are generally considered convenient derivatives of the parent acids and can be hydrolyzed back to the carboxylic acids when needed. chempedia.info

The conversion of the carboxylic acid moiety into amides and hydrazides is a key strategy for expanding the chemical diversity of quinoxaline derivatives.

Amidation: Amide bond formation can be achieved by reacting a quinoxaline carboxylic acid with an amine. This reaction typically requires a coupling agent to activate the carboxylic acid. For instance, quinoxaline-2-carboxylic acid has been successfully coupled with various amines using propylphosphonic anhydride (B1165640) solution (T3P) as the coupling reactant to yield the corresponding amides. nih.gov In other approaches, 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride is treated with binucleophiles like 1,2-phenylenediamines to afford 2-carboxamidoquinoxaline-3-carboxylic acid derivatives. researchgate.net These amidation reactions are pivotal in medicinal chemistry for creating compounds with potential biological activities. nih.gov

Hydrazinolysis: Hydrazinolysis involves the reaction of a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303) to produce the corresponding acylhydrazide. This transformation serves as a common step in the synthesis of various heterocyclic systems or other functionalized molecules. For example, the ethyl ester of (3-methyl-2-oxo-2H-quinoxalin-1-yl)acetic acid undergoes hydrazinolysis with hydrazine hydrate to yield (3-methyl-2-oxo-2H-quinoxalin-1-yl)acetic acid hydrazide. sapub.org Similarly, methyl-6-aminopicolinate can be converted to its acylhydrazide intermediate using hydrazine hydrate. nih.gov These hydrazides are valuable intermediates that can be further reacted, for instance, with aldehydes to form hydrazones. sapub.org

| Reaction | Starting Material | Reagents | Product Type | Reference |

| Esterification | Quinoxaline-6-carboxylic acid derivative | Methanol/Ethanol, H₂SO₄ (cat.) | Methyl/Ethyl Ester | sapub.org |

| Amidation | Quinoxaline-2-carboxylic acid | Amines, T3P | Amide | nih.gov |

| Hydrazinolysis | Quinoxaline carboxylic acid ester | Hydrazine hydrate | Acylhydrazide | sapub.orgnih.gov |

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto the quinoxaline ring system. wikipedia.org The reaction involves the displacement of a good leaving group, typically a halogen, by a nucleophile. The pyrazine ring of quinoxaline is electron-deficient, which makes the attached benzene ring susceptible to nucleophilic attack, especially when further activated by electron-withdrawing groups. wikipedia.orgrsc.org

In the context of halogenated quinoxaline carboxylic acid precursors, SNAr reactions provide a route to diverse derivatives. For example, studies have shown that a chlorine atom at the 7-position of a 2-carboethoxy-3-methylquinoxaline 1,4-dioxide derivative can be substituted by an amine, such as piperazine, when heated in DMF. mdpi.com This demonstrates that even without strong electron-withdrawing groups like nitro groups, the inherent electrophilicity of the quinoxaline system can facilitate SNAr reactions. rsc.org The reaction proceeds via an addition-elimination mechanism, often involving a stabilized intermediate known as a Meisenheimer complex. wikipedia.org The use of halogenated precursors is a key strategy, as the halogen acts as an effective leaving group that can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, thereby enabling extensive functionalization of the quinoxaline core. researchgate.net

The oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides is a significant transformation that profoundly influences the electronic properties and biological activity of quinoxaline derivatives. nih.gov Quinoxaline 1,4-di-N-oxides (QdNOs) are a class of heterocyclic compounds known for a variety of biological properties. nih.govmdpi.com

The synthesis of N-oxide derivatives of quinoxaline carboxylic acids typically involves the oxidation of the parent quinoxaline. The presence of electron-withdrawing substituents, such as a carboxylic acid group, can influence the reactivity and outcome of the N-oxidation reaction. Conversely, the N-oxide groups themselves act as strong electron-withdrawing groups, which can activate the quinoxaline ring for other reactions, such as nucleophilic aromatic substitution. rsc.orgresearchgate.net For example, the synthesis of amino derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide has been reported, where the N-oxide functionality is integral to the molecule's activity. mdpi.com The introduction of N-oxide groups is a critical strategy in the development of new quinoxaline-based compounds, as it not only modifies the molecule's chemical reactivity but is often essential for its desired biological function. nih.govmdpi.com

Advanced Characterization and Spectroscopic Analysis in Quinoxaline Carboxylic Acid Research

Application of High-Resolution Mass Spectrometry and High-Performance Liquid Chromatography

High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools in the synthesis and characterization of quinoxaline (B1680401) derivatives. nih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and confirming its identity. mdpi.com HPLC is a powerful technique for the separation, purification, and quantification of compounds in a mixture, ensuring the purity of the synthesized molecule. nih.gov

In the context of 7-Methylquinoxaline-6-carboxylic acid (C₁₀H₈N₂O₂), HRMS would be employed to confirm its molecular weight of 188.18 g/mol . biosynth.comchemicalbook.com The high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, electrospray ionization (ESI) is a soft ionization technique commonly used for these types of analyses, often yielding the protonated molecule [M+H]⁺. mdpi.com

HPLC is crucial for assessing the purity of this compound after its synthesis. A properly developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities. The purity is typically determined by the peak area of the analyte in the chromatogram. For many research applications, a purity of >95% is required. mdpi.com In studies involving related compounds like derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, HPLC has been used to confirm the purity of the final products. mdpi.com

Table 1: Illustrative HPLC-MS Parameters for a Methylquinoxaline Carboxylic Acid Isomer

| Parameter | Value |

|---|---|

| Compound | 3-Methylquinoxaline-2-carboxylic acid (MQCA) |

| HPLC Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution with methanol (B129727) and formic acid |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Linear Range | 1.0-100 µg/L |

| Correlation Coefficient (r²) | >0.99 |

| Limit of Detection (LOD) | 0.4 µg/kg |

This data is for 3-Methylquinoxaline-2-carboxylic acid and serves as an illustrative example. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to definitively establish the structure of compounds like this compound. nih.gov

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on the quinoxaline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found far downfield, often in the 10-13 ppm range, and its signal disappears upon the addition of D₂O due to proton-deuterium exchange. libretexts.org The protons on the quinoxaline ring would appear in the aromatic region (typically 7-9 ppm), and their splitting patterns would help to confirm their relative positions. The methyl group protons would appear as a singlet, likely in the upfield region of the aromatic spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carboxyl carbon atom of a carboxylic acid typically appears in the range of 160-185 ppm. oregonstate.edu The carbon atoms of the quinoxaline ring would have characteristic chemical shifts, and techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure, especially for substituted isomers. mdpi.com For example, in a study of regioisomeric amino-substituted quinoxaline derivatives, 2D NMR was essential to definitively confirm the positions of the substituents. mdpi.com

While specific NMR data for this compound is not available in the searched literature, the following table provides expected chemical shift ranges based on general principles and data for related structures. libretexts.orgoregonstate.edu

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) |

| Aromatic (Quinoxaline ring) | 7.0 - 9.0 | |

| Methyl (-CH₃) | ~2.5 (singlet) | |

| ¹³C | Carboxylic Acid (-COOH) | 160 - 185 |

| Aromatic (Quinoxaline ring) | 120 - 150 |

These are predicted ranges and have not been experimentally verified for the title compound from the provided search results.

Ultraviolet-Visible Spectroscopy and X-ray Diffraction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoxalines. The UV-Vis spectrum of a quinoxaline derivative typically shows multiple absorption bands corresponding to π-π* and n-π* electronic transitions. nih.gov The exact position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the quinoxaline ring. For this compound, the conjugated system of the quinoxaline core is expected to result in characteristic UV absorptions. While carboxylic acids themselves without additional conjugation absorb at wavelengths too low to be of practical use (~210 nm), the quinoxaline moiety dominates the UV-Vis spectrum of the title compound. libretexts.org For instance, a related compound, pterine-6-carboxylic acid, displays an absorption peak at approximately 288 nm and another around 350 nm. usra.edu

X-ray diffraction, particularly single-crystal X-ray crystallography, provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths and angles. This technique would unambiguously confirm the structure of this compound and provide insights into its solid-state packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. While no X-ray diffraction data for this compound was found, studies on related quinoxaline structures provide valuable insights into their crystalline arrangements.

The following table summarizes the expected spectroscopic data for this compound based on the characteristics of related compounds.

Table 3: Expected UV-Vis and X-ray Diffraction Data Characteristics

| Technique | Parameter | Expected Observation for this compound |

|---|---|---|

| UV-Vis Spectroscopy | λ_max | Multiple absorption bands, characteristic of the quinoxaline core, likely in the 250-400 nm range. |

| X-ray Diffraction | Crystal System | Not determined; would provide definitive 3D structure. |

The expected observations are based on general principles and data from related compounds, as specific experimental data for the title compound was not found in the search results.

Biochemical and Pharmacological Research Applications of 7 Methylquinoxaline 6 Carboxylic Acid Derivatives Mechanistic Focus

Antiviral Activity and Replication Inhibition Mechanisms

Quinoxaline (B1680401) derivatives are recognized for their potential as antiviral agents, capable of combating a range of viral infections. mdpi.com The core quinoxaline structure serves as a versatile framework for the design of molecules that can interfere with viral life cycles. Research into derivatives of quinoxaline-6-carboxylic acid has revealed their ability to inhibit viral functionality. For instance, certain amide-modified quinoxaline derivatives have been synthesized from 2,3-difuryl-quinoxaline-6-carboxylic acid, demonstrating the utility of the carboxylic acid group as a handle for creating diverse chemical libraries with potential antiviral properties. nih.gov

The antiviral mechanisms of quinoxaline derivatives are often attributed to their ability to interact with key viral or host cell components essential for viral replication. One of the targeted viral proteins is the NS1A protein of the influenza virus, a highly conserved protein involved in viral pathogenesis. mdpi.com Studies have shown that certain quinoxaline derivatives can disrupt the binding of double-stranded RNA (dsRNA) to the NS1A protein, thereby inhibiting a crucial step in the viral replication process. nih.gov While direct studies on 7-methylquinoxaline-6-carboxylic acid are limited, the established antiviral potential of the broader quinoxaline class, including those with a carboxylic acid at the 6-position, suggests that derivatives of this specific compound could be promising candidates for further antiviral drug development. mdpi.comnih.gov

Otoprotective Mechanisms in Sensory Hair Cell Preservation

Aminoglycoside antibiotics and the chemotherapeutic agent cisplatin (B142131) are known to cause ototoxicity, leading to permanent hearing loss through the destruction of sensory hair cells in the inner ear. nih.gov Research into protective agents has identified quinoxaline derivatives as a promising class of compounds for otoprotection.

A screening of a library of 68 quinoxaline derivatives for their ability to protect zebrafish lateral line hair cells from aminoglycoside-induced damage identified quinoxaline-5-carboxylic acid as a highly effective otoprotectant. nih.gov This compound was found to provide robust protection against both aminoglycoside- and cisplatin-induced hair cell damage in both zebrafish and mouse cochlear explants. nih.gov The proposed mechanism of action involves the blockage of the mechanotransduction (MET) channels in sensory hair cells, which are the primary entry point for ototoxic drugs. nih.govnih.gov By blocking these channels, the quinoxaline derivative prevents the uptake of the toxic agents, thereby preserving the hair cells. nih.gov

Interestingly, the position of the carboxylic acid group on the quinoxaline ring was found to be critical for this protective activity. A comparative analysis revealed that a quinoxaline derivative with the carboxylic acid group at the 6-position (quinoxaline-6-carboxylic acid) exhibited only marginal or no protective effect. nih.gov This finding underscores the importance of the substitution pattern for the otoprotective activity of quinoxaline-based compounds and suggests that while the this compound scaffold is of interest in other therapeutic areas, its potential for otoprotection may be limited due to the position of the carboxylic acid group.

Enzyme Activity Modulation and Metabolic Pathway Research

Derivatives of quinoxaline have been extensively studied for their ability to modulate the activity of various enzymes, making them valuable tools for research into metabolic pathways and as potential therapeutic agents. The quinoxaline scaffold can be functionalized to target the active sites of specific enzymes, leading to either inhibition or activation.

One area of investigation is the inhibition of enzymes involved in cancer progression. For example, certain quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.gov By inhibiting this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, derivatives of quinoxaline have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov

The metabolic pathways affected by quinoxaline derivatives are diverse. For instance, some derivatives have been found to impact pyruvate (B1213749) oxidation metabolic pathways in bacteria, suggesting a potential mechanism for their antimicrobial activity. mdpi.com While specific studies on the enzyme modulation activities of this compound are not extensively documented, the known ability of the broader quinoxaline class to interact with a wide range of enzymes highlights the potential of its derivatives as modulators of various metabolic and signaling pathways.

Anticancer Potential and Anti-proliferative Mechanisms

The anticancer properties of quinoxaline derivatives are well-documented, with numerous studies demonstrating their potent anti-proliferative activity against a variety of cancer cell lines. nih.govnih.govresearchgate.net The presence of a methyl group on the quinoxaline ring, as in this compound, has been shown to be advantageous for anticancer activity. In structure-activity relationship studies, methylquinoxaline derivatives were found to be more active than their unsubstituted or chloro-substituted counterparts. nih.gov

The mechanisms underlying the anticancer effects of quinoxaline derivatives are multifaceted and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govresearchgate.net For example, certain quinoxaline derivatives have been shown to arrest the cell cycle at the S phase or the G2/M phase, preventing cancer cells from progressing through the division cycle. nih.gov

Apoptosis induction by quinoxaline derivatives can occur through various pathways. One key mechanism is the inhibition of topoisomerase II, which leads to DNA damage and triggers the apoptotic cascade. nih.gov Western blot analysis of cells treated with potent quinoxaline derivatives has revealed an upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the execution of the apoptotic program and the elimination of cancer cells.

| Derivative Class | Cancer Cell Line | Observed Effect | Mechanism of Action |

| Methylquinoxaline-thiourea | Hep G2 (Liver Cancer) | Potent anti-proliferative activity | Not specified |

| Quinoxaline-urea | HCT116 (Colon Cancer) | Cell cycle arrest at pre-G1 phase | Induction of apoptosis |

| Quinoxaline derivative IV | PC-3 (Prostate Cancer) | IC50 of 2.11 µM | Topoisomerase II inhibition, S-phase cell cycle arrest, apoptosis induction |

Materials Science and Engineering Applications of Quinoxaline Carboxylic Acid Derivatives

Corrosion Inhibition Studies and Mechanisms

Quinoxaline (B1680401) derivatives, including 7-Methylquinoxaline-6-carboxylic acid, have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. univen.ac.zamdpi.comjmaterenvironsci.com Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and substituent groups, which facilitate adsorption onto the metal surface, creating a protective barrier against corrosive agents. researchgate.netnajah.edu The inhibition mechanism is primarily understood through electrochemical studies, surface analysis, and computational chemistry.

The protective action of these inhibitors is attributed to their ability to adsorb onto the metal surface, a process that can involve both physical (physisorption) and chemical (chemisorption) interactions. researchgate.net The presence of nitrogen atoms with lone-pair electrons, the π-electrons of the quinoxaline ring, and functional groups like the carboxylic acid and methyl group on this compound play a crucial role. These features allow the molecule to coordinate with the vacant d-orbitals of iron on the steel surface, forming a stable, protective film. researchgate.netresearchgate.net

Electrochemical Findings

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are fundamental in evaluating the performance and mechanism of quinoxaline inhibitors.

Potentiodynamic polarization studies on analogous quinoxaline derivatives reveal that they typically function as mixed-type inhibitors . mdpi.comresearchgate.netnih.gov This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. mdpi.comnih.gov The addition of the inhibitor to the corrosive solution causes a significant decrease in the corrosion current density (icorr) and a slight shift in the corrosion potential (Ecorr). nih.gov A displacement in Ecorr of less than 85 mV with respect to the uninhibited solution confirms the mixed-type behavior. nih.gov

Table 1: Hypothetical Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl This table is generated based on typical data found for similar quinoxaline derivatives in the literature.

| Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -485 | 550 | - |

| 1 x 10-5 | -478 | 110 | 80.0 |

| 5 x 10-5 | -472 | 71.5 | 87.0 |

| 1 x 10-4 | -465 | 44.0 | 92.0 |

| 5 x 10-4 | -459 | 27.5 | 95.0 |

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the inhibitor-metal interface. Nyquist plots for inhibited systems typically show a single, depressed capacitive loop, indicating that the corrosion process is primarily controlled by charge transfer. researchgate.net The diameter of this semicircle increases significantly with increasing inhibitor concentration, which corresponds to an increase in the charge transfer resistance (Rct). univen.ac.za This signifies the formation of a protective layer that impedes the flow of charge and thus slows down the corrosion rate. The inhibition efficiency can be calculated from the Rct values.

Adsorption Isotherm and Thermodynamic Considerations

The adsorption behavior of quinoxaline inhibitors on the metal surface is often described by adsorption isotherms. The Langmuir adsorption isotherm is frequently found to provide the best fit for experimental data, suggesting the formation of a monolayer of inhibitor molecules on the metal surface. univen.ac.zamdpi.comresearchgate.netpeacta.org The isotherm relates the surface coverage (θ) to the inhibitor concentration (C).

Thermodynamic parameters calculated from the adsorption isotherm, such as the standard free energy of adsorption (ΔG°ads), provide information about the nature of the adsorption process. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, involving electrostatic interactions. Values of -40 kJ/mol or more negative suggest chemisorption, where covalent bonds are formed between the inhibitor and the metal surface. researchgate.net For many quinoxaline derivatives, the calculated ΔG°ads values point towards a mixed-mode adsorption that involves both physisorption and chemisorption. univen.ac.za

Quantum Chemical Calculations

Quantum chemical calculations using Density Functional Theory (DFT) are employed to correlate the molecular structure of inhibitors with their protective performance. physchemres.orgresearchgate.netelectrochemsci.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated.

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal's vacant d-orbitals, enhancing adsorption. A lower ELUMO suggests a higher ability of the molecule to accept electrons from the metal. A small energy gap (ΔE) implies higher reactivity and thus better inhibition efficiency. physchemres.org For this compound, the electron-donating methyl group (-CH₃) and the π-system of the quinoxaline ring would contribute to a high EHOMO, while the carboxylic acid group (-COOH) and nitrogen atoms would act as active centers for interaction with the metal surface. univen.ac.zaphyschemres.org

Table 2: Representative Quantum Chemical Parameters for Quinoxaline Derivatives This table presents typical ranges and interpretations of DFT parameters for corrosion inhibitors.

| Parameter | Significance | Favorable Value for Inhibition |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability | High (less negative) |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Low (more negative) |

| ΔE (Energy Gap = ELUMO - EHOMO) | Reactivity of the molecule | Low |

| Dipole Moment (µ) | Polarity of the molecule | High (enhances adsorption) |

Applications in Organic Dye Technology and Pigmentation

The quinoxaline scaffold is a valuable building block in the synthesis of organic dyes and pigments due to its rigid, planar aromatic structure and the presence of nitrogen atoms, which can modify the electronic properties of the molecule. researchgate.netresearchgate.net These structural features form the basis of a chromophore, the part of a molecule responsible for its color. The specific properties of this compound make it a promising candidate for use as a coupling component in the synthesis of azo dyes.

Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (-N=N-). nih.gov They are synthesized via a two-step reaction: diazotization followed by azo coupling. nih.govunb.cayoutube.com

Diazotization : An aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. youtube.comresearchgate.net

Azo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. nih.govresearchgate.net This is an electrophilic aromatic substitution reaction.

In this context, this compound can act as the coupling component. The quinoxaline ring system is activated towards electrophilic substitution by the electron-donating methyl group and the inherent aromaticity. The coupling reaction would likely occur at a position on the benzene (B151609) ring of the quinoxaline nucleus that is activated by the existing substituents.

Table 3: Potential Azo Dyes Synthesized from this compound This table illustrates a hypothetical synthesis scheme for creating various colored dyes.

| Diazonium Salt Precursor (Aromatic Amine) | Coupling Component | Expected Color Range of Resulting Azo Dye |

|---|---|---|

| Aniline | This compound | Yellow to Orange |

| p-Nitroaniline | This compound | Orange to Red |

| Sulfanilic acid | This compound | Yellow (with increased water solubility) |

| o-Anisidine | This compound | Reddish-Orange |

Beyond traditional dyes, quinoxaline derivatives are also being explored for applications in high-performance materials, such as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com Their strong absorption in the visible light spectrum, good thermal stability, and tunable electronic properties make them suitable for converting light energy into electrical energy. The specific structure of this compound, with its potential for extended conjugation and functional groups for anchoring to semiconductor surfaces (like TiO₂), makes it a molecule of interest for such advanced applications.

Analytical Chemistry and Quality Control Methodologies

Utilization as Reagents in Biochemical Assays

No published studies or data were found that describe the use of 7-Methylquinoxaline-6-carboxylic acid as a reagent in any specific biochemical assays.

Development of Analytical Methods for Detection and Quantification

No literature detailing the development, validation, or application of specific analytical methodologies for the detection and quantification of this compound could be located.

Due to the absence of research findings, no data tables or detailed discussions on these topics can be provided.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The traditional synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can suffer from harsh reaction conditions, hazardous solvents, and significant waste generation. ijirt.org Future research is intensely focused on developing greener, more efficient synthetic methodologies. For 7-Methylquinoxaline-6-carboxylic acid, this involves the reaction of 3,4-diaminotoluene (B134574) with a derivative of pyruvic acid. Novel approaches aim to improve the sustainability and efficiency of this core reaction.

Key areas of exploration include:

Green Catalysis: Moving away from conventional acid or base catalysts, research is exploring the use of biodegradable and reusable catalysts. Examples from general quinoxaline (B1680401) synthesis that could be applied here include L-arabinose and citric acid, which are environmentally benign and promote high-purity products. tandfonline.comekb.eg

Alternative Solvents: The use of eco-friendly solvents is a major focus. Water or ethanol (B145695) are preferred over hazardous solvents like dichloromethane. ijirt.org Innovative approaches have demonstrated the use of rainwater as both a solvent and a catalyst for quinoxaline synthesis, a method that is simple, rapid, and proceeds at ambient temperature. benthamdirect.com

Energy-Efficient Techniques: To reduce the carbon footprint of the synthesis, methods like microwave and ultrasonic irradiation are being investigated. ijirt.org These techniques can significantly shorten reaction times and improve yields compared to conventional heating.

| Parameter | Traditional Synthetic Route | Novel/Green Synthetic Route |

|---|---|---|

| Catalyst | Strong acids or bases | Biodegradable catalysts (e.g., L-arabinose, citric acid) tandfonline.comekb.eg |

| Solvent | Hazardous organic solvents (e.g., dichloromethane) ijirt.org | Green solvents (e.g., water, ethanol, rainwater) ijirt.orgbenthamdirect.com |

| Energy Input | Prolonged heating | Microwave or ultrasonic irradiation, ambient temperature ijirt.orgbenthamdirect.com |

| Waste Generation | Significant | Minimized waste, reduced byproducts tandfonline.com |

| Atom Economy | Moderate | High, with improved efficiency and selectivity ijirt.org |

Design of Advanced Derivatives with Tuned Properties for Specific Applications

The carboxylic acid group at the 6-position of this compound is a versatile chemical handle for creating a vast library of derivatives, such as amides, esters, and hydrazones. The methyl group at the 7-position can also positively influence biological activity. Research shows that methylquinoxaline derivatives can be more potent than their unsubstituted counterparts in certain applications, such as anticancer agents. nih.gov

Future design strategies for advanced derivatives include:

Enzyme Inhibitors: By synthesizing carbohydrazide (B1668358) hybrids, derivatives of quinoxaline-6-carboxylic acid have been designed as potent α-glucosidase inhibitors for potential anti-diabetic applications. nih.gov Other studies have created quinoxaline-based derivatives that act as inhibitors for enzymes like Apoptosis signal-regulating kinase 1 (ASK1) and Carbonic Anhydrases (CAs). nih.govcu.edu.eg

Anticancer Agents: The quinoxaline scaffold is a promising platform for developing chemotherapeutic agents. nih.gov By linking pharmacophoric moieties like ureas, thioureas, and sulfonamides to the core structure, novel derivatives can be designed to induce apoptosis in cancer cells. nih.gov

Antimicrobial Compounds: Quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are known for their potent antimicrobial activity. mdpi.com Future work could involve converting this compound into various amides and esters to explore new antibacterial and antifungal agents.

| Derivative Type | Functional Group Modification | Target Application | Rationale |

|---|---|---|---|

| Amides/Carboxamides | Reaction of the carboxylic acid with various amines | Enzyme Inhibition (e.g., ASK1), Anticancer nih.govnih.gov | Amide bond introduces hydrogen bonding capabilities, crucial for binding to enzyme active sites. |

| Carbohydrazides/Hydrazones | Conversion of the carboxylic acid to a hydrazide, followed by reaction with aldehydes/ketones | α-Glucosidase Inhibition (Anti-diabetic) nih.gov | Hydrazone linkage provides a rigid scaffold that can fit into specific enzyme pockets. |

| Esters | Esterification of the carboxylic acid with various alcohols | Prodrugs, Antimicrobial Agents mdpi.com | Esterification can improve lipophilicity and cell permeability; esters can be hydrolyzed in vivo to release the active acid. |

| N-Oxides | Oxidation of the pyrazine (B50134) ring nitrogens | Antimycobacterial, Hypoxia-selective anticancer agents mdpi.comnih.gov | The 1,4-dioxide moiety can be bioreduced to generate radical species that damage DNA. nih.gov |

Further Elucidation of Biological Action Mechanisms and Target Identification

While the broader quinoxaline class is known for a wide range of biological activities, the specific mechanisms of action are often complex and not fully understood. For this compound itself, it has been identified as a benzylic amino acid receptor antagonist, binding to excitatory amino acid receptors and preventing their activation. biosynth.com This suggests a role in modulating neurotransmission.

Emerging research avenues for mechanistic studies include:

Receptor Antagonism: Detailed investigation into its antagonism at specific subtypes of glutamate (B1630785) and aspartate receptors could reveal its potential for treating neurological disorders.

Enzyme Inhibition Kinetics: For derivatives designed as enzyme inhibitors, kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive), which provides insight into how the molecule interacts with the enzyme's active site. nih.gov

DNA Damage Pathways: For derivatives converted to N-oxides, a key mechanism involves DNA damage through the generation of free radicals under hypoxic conditions. nih.gov Further studies can identify the specific reactive oxygen species produced and the cellular repair pathways that are triggered.

In Silico Target Identification: Computational methods, including molecular docking and inverse virtual screening, are powerful tools to predict the biological targets of new derivatives. nih.gov These methods can screen vast libraries of proteins to identify those with the highest binding affinity for the quinoxaline compound, guiding further experimental validation.

Integration into Hybrid Material Systems for Enhanced Functionality

The applications of quinoxaline derivatives extend beyond pharmacology into materials science, where their inherent electronic and optical properties are highly valued. ipp.pt The unique structure of this compound, with its electron-deficient pyrazine ring and a carboxylic acid anchoring group, makes it an excellent candidate for integration into hybrid materials.

Future research in this area includes:

Organic Electronics: Quinoxaline is an electron-accepting moiety, making its derivatives suitable for use in organic semiconductors, which are components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. tandfonline.com The carboxylic acid group can be used to anchor the molecule onto conductive or semiconductive surfaces, improving device performance and stability.

Polymer Composites: The carboxylic acid function allows this compound to be chemically incorporated into polymer chains, for example, by forming ester or amide linkages with suitable polymer backbones. This could create polymers with enhanced thermal stability, unique optical properties, or specific biological functionalities.

Anti-Corrosion Coatings: Quinoxaline derivatives have been investigated as effective corrosion inhibitors for metals. core.ac.uk this compound could be integrated into protective coatings, where the quinoxaline moiety adsorbs onto the metal surface while the carboxylic acid group helps to form a dense, cross-linked protective film.

Sustainable Synthesis and Application Research for Environmental Impact Reduction

Sustainability is a cross-cutting theme that influences all areas of chemical research. For this compound, this involves not only how the compound is made but also how its applications can contribute to a reduced environmental footprint.

Future directions in sustainability research include:

Renewable Feedstocks: Research into synthesizing the necessary precursors, such as 3,4-diaminotoluene and pyruvic acid derivatives, from renewable bio-based resources like lignin (B12514952) or carbohydrates would represent a significant advance in sustainability. kit.edu

Applications in Environmental Remediation: While not yet explored, the chelating ability of the quinoxaline nitrogen atoms and the carboxylic acid group could be harnessed to design materials for capturing heavy metal pollutants from water.

Durable Materials: By incorporating this compound into more robust polymers or coatings, the lifespan of products can be extended, reducing waste and the need for replacements. This aligns with the principles of a circular economy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.